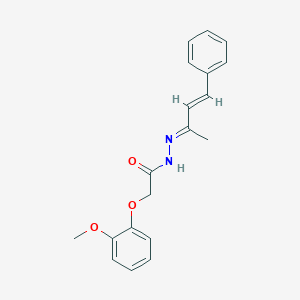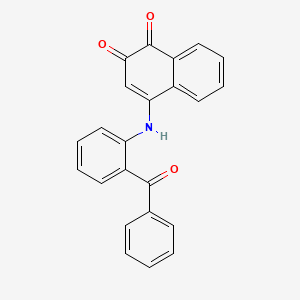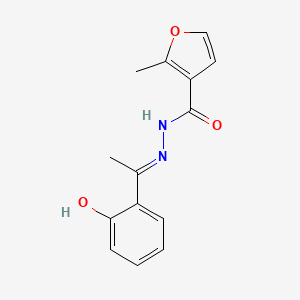![molecular formula C27H20Cl3N3OS B11983694 N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide](/img/structure/B11983694.png)
N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide is a complex organic compound that features a benzimidazole core, a naphthalene moiety, and a trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzyl mercaptan in the presence of an oxidizing agent.
Introduction of Trichloroethyl Group: The trichloroethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with trichloroethyl chloride.
Attachment of Naphthalene Moiety: The final step involves the coupling of the trichloroethyl-benzimidazole intermediate with naphthalene-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzimidazole core can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trichloroethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced trichloroethyl derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its benzimidazole core, which is known for various biological activities such as antiviral, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.
Biological Research: It can be used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to and inhibit the function of specific proteins . The trichloroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Known for its antiviral activity.
N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine: Another benzimidazole derivative with potent biological activity.
Uniqueness
N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide stands out due to its unique combination of a benzimidazole core, a trichloroethyl group, and a naphthalene moiety. This combination may confer unique properties such as enhanced biological activity or improved material properties compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C27H20Cl3N3OS |
|---|---|
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H20Cl3N3OS/c28-27(29,30)25(32-24(34)21-14-8-12-19-11-4-5-13-20(19)21)33-23-16-7-6-15-22(23)31-26(33)35-17-18-9-2-1-3-10-18/h1-16,25H,17H2,(H,32,34) |
Clé InChI |
WBHDFQLIHLMRJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11983616.png)
![4-[9-Bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B11983617.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11983618.png)
![3-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B11983621.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11983629.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11983650.png)


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983666.png)
![2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B11983677.png)


